molecular formula C14H17N3O2 B8126498 7-Nitro-1-piperidin-4-ylmethyl-1H-indole

7-Nitro-1-piperidin-4-ylmethyl-1H-indole

Cat. No.: B8126498
M. Wt: 259.30 g/mol
InChI Key: VSGVGOYDBLFOBC-UHFFFAOYSA-N
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Description

7-Nitro-1-piperidin-4-ylmethyl-1H-indole is a complex organic compound characterized by its nitro group and piperidine ring attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-piperidin-4-ylmethyl-1H-indole typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent nitration and alkylation steps introduce the nitro group and piperidine ring, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-piperidin-4-ylmethyl-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and hydroxylamines.

  • Substitution: Generation of various alkylated indole derivatives.

Scientific Research Applications

7-Nitro-1-piperidin-4-ylmethyl-1H-indole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

7-Nitro-1-piperidin-4-ylmethyl-1H-indole is unique due to its specific structural features, such as the presence of both a nitro group and a piperidine ring. Similar compounds include other nitroindoles and piperidine derivatives, but the combination of these functional groups in this compound sets it apart.

Comparison with Similar Compounds

  • Nitroindole

  • Piperidine derivatives

  • Indole-3-carboxylic acid

  • 1H-Indole-3-ethanamine

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Properties

IUPAC Name

7-nitro-1-(piperidin-4-ylmethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-17(19)13-3-1-2-12-6-9-16(14(12)13)10-11-4-7-15-8-5-11/h1-3,6,9,11,15H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVGOYDBLFOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC3=C2C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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